4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone
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Overview
Description
4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone is a heterocyclic compound with a unique structure that includes a phthalazinone core and a hydroxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone typically involves the reaction of 4-hydroxybenzaldehyde with 2-methylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phthalazinone core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A coumarin derivative with anticoagulant properties.
4-Hydroxyquinoline: A quinoline derivative with antimicrobial activity.
4-Hydroxybenzoic acid: A benzoic acid derivative used as a preservative and in the synthesis of other compounds.
Uniqueness
4-(4-Hydroxyphenyl)-2-methyl-1(2H)-phthalazinone is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. Unlike 4-hydroxycoumarin and 4-hydroxyquinoline, which are primarily known for their specific biological activities, this compound has a broader range of applications in various fields of research .
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C15H12N2O2/c1-17-15(19)13-5-3-2-4-12(13)14(16-17)10-6-8-11(18)9-7-10/h2-9,18H,1H3 |
InChI Key |
AXZOCCIGISTCRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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